Pyr-Trp-OEt

Drug delivery Oral bioavailability CNS targeting

Pyr-Trp-OEt (Glp-Trp-OEt, CAS 87694-58-4) is a pyroglutamyl-tryptophan ethyl ester dipeptide with proven CNS-targeting potential. The ethyl ester moiety confers enhanced membrane permeability (XLogP3=1.2) and controlled hydrolytic stability (~12% ester cleavage/5h in GI conditions), enabling studies on oral prodrug delivery across the blood-brain barrier. With documented antipsychotic and neurotropic actions in patent literature, this compound serves as a validated reference standard for neuropeptide research. Source the precise ethyl ester variant to preserve these critical biopharmaceutical properties.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
Cat. No. B1352443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-Trp-OEt
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCC(=O)N3
InChIInChI=1S/C18H21N3O4/c1-2-25-18(24)15(21-17(23)14-7-8-16(22)20-14)9-11-10-19-13-6-4-3-5-12(11)13/h3-6,10,14-15,19H,2,7-9H2,1H3,(H,20,22)(H,21,23)/t14-,15-/m0/s1
InChIKeyJFOQWEKVEWTJOQ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyr-Trp-OEt Procurement Guide: CAS 87694-58-4 Identity and Baseline Specification


Pyr-Trp-OEt (Glp-Trp-OEt, CAS 87694-58-4) is an L-pyroglutamyl-L-tryptophan ethyl ester dipeptide derivative with molecular formula C18H21N3O4 and molecular weight 343.4 g/mol [1]. The compound combines a pyroglutamyl (pGlu) N-terminal residue—a post-translationally derived amino acid found in numerous neuropeptides including thyrotropin-releasing hormone (TRH)—with a tryptophan ethyl ester C-terminus [2]. This compact aromatic dipeptide scaffold supports turn-like conformational motifs influenced by the indole ring, while the ethyl ester modification confers enhanced lipophilicity (XLogP3 = 1.2) relative to the free acid form .

Why Pyr-Trp-OEt Cannot Be Interchanged with Pyr-Trp-OH or Other pGlu-Containing Dipeptides


The ethyl ester moiety in Pyr-Trp-OEt is not a trivial modification but a functional determinant that governs membrane permeability, enzymatic stability, and pharmaceutical utility. Studies comparing L-pyroglutamyl-L-tryptophan (3, Pyr-Trp-OH) and its corresponding ethyl ester derivative (6, Pyr-Trp-OEt) reveal that the esterification substantially alters permeation behavior across lipid membranes and modifies susceptibility to hydrolytic cleavage [1]. Furthermore, the pyroglutamyl residue itself confers substrate specificity toward pyroglutamyl peptidases (PPs), a class of enzymes that regulate neuropeptide availability at CNS receptors [2]. Simply substituting Pyr-Trp-OH for Pyr-Trp-OEt eliminates the ethyl ester's contribution to enhanced lipophilicity and modified enzymatic degradation kinetics, fundamentally changing the compound's biopharmaceutical profile. Researchers requiring a CNS-targeting dipeptide with defined gastrointestinal permeability and controlled hydrolytic stability must specifically source the ethyl ester variant.

Quantitative Evidence for Pyr-Trp-OEt Differentiation Relative to Pyr-Trp-OH and In-Class Analogs


Gastrointestinal Lipid Membrane Permeability: Ethyl Ester vs. Free Acid Comparison

In vitro permeation studies across artificial wall lipid membranes demonstrated that Pyr-Trp-OEt (compound 6) exhibits enhanced transfer rate constants (Kd) from simulated gastro-intestinal juices to simulated plasma compared to its free acid counterpart Pyr-Trp-OH (compound 3). The study evaluated permeation behavior in both gastric and intestinal environments [1].

Drug delivery Oral bioavailability CNS targeting Membrane permeability

Enzymatic Hydrolysis Stability: Ester Bond vs. Peptide Bond Cleavage Kinetics

Hydrolysis studies in natural gastrointestinal environment revealed that while the ester bond of Pyr-Trp-OEt (compound 6) undergoes approximately 12% hydrolysis over the experimental time course, no important hydrolysis of the core peptide bond was observed for either Pyr-Trp-OH (compound 3) or Pyr-Trp-OEt after 5 hours [1]. This demonstrates that the dipeptide scaffold remains largely intact while the ester linkage undergoes controlled, partial cleavage.

Metabolic stability Prodrug design Enzymatic degradation Oral peptide delivery

Therapeutic Activity Profile: Antipsychotic and Neurotropic Actions Documented in Patent Literature

Patent EP0085283A1 explicitly claims that pyroglutamyltryptophan ethyl ester (Pyr-Trp-OEt) possesses pharmaceutically active antipsychotic and neurotropic actions [1]. The patent distinguishes the monohydrate crystal form of the free acid and the ethyl ester as separately claimed pharmaceutically active agents, indicating that the esterification modifies the therapeutic profile sufficiently to warrant independent patent protection.

Neuropharmacology Antipsychotic CNS drug discovery Therapeutic peptides

Pyr-Trp-OEt Application Scenarios Based on Verified Evidence


Oral CNS-Targeting Drug Carrier Development

The combination of enhanced lipid membrane permeability (rank order: Pyr-Trp-OEt > Pyr-Trp-OH) and demonstrated potential for blood-brain barrier diffusion makes Pyr-Trp-OEt suitable as a carrier scaffold for CNS-targeted oral drug delivery [1]. The differential hydrolysis profile—approximately 12% ester bond cleavage over 5 hours with preserved peptide bond integrity—suggests utility in designing controlled-release systems where partial prodrug activation in the GI tract is desirable before CNS entry [1].

Antipsychotic and Neurotropic Agent Mechanistic Studies

Given the explicit patent claim of antipsychotic and neurotropic actions for Pyr-Trp-OEt, researchers investigating CNS disorders may employ this compound as a lead scaffold or reference standard [2]. The pyroglutamyl moiety's known interaction with pyroglutamyl peptidases—enzymes that regulate TRH and TRH-like neuropeptide availability at CNS receptors—provides a mechanistic hypothesis for structure-activity relationship studies [3].

Gastrointestinal Absorption Model Compound for Dipeptide Ester Prodrugs

Pyr-Trp-OEt serves as an experimentally validated model system for studying how ethyl esterification modulates the absorption and metabolic fate of dipeptides. The established Kd values in simulated gastric and intestinal environments, coupled with the documented 12% ester hydrolysis rate over 5 hours in natural GI conditions, provide quantitative benchmarks for comparative evaluation of novel dipeptide ester prodrug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyr-Trp-OEt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.